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Lactose-3'-sulfate

Cat. No.: B561719
CAS No.: 159358-51-7
M. Wt: 422.36 g/mol
InChI Key: ZMPFTLRVVIHHOO-YAEJXKJKSA-N
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Description

Contextualization within Glycobiology and Glycomics Research

Lactose-3'-sulfate is a sulfated disaccharide that holds a specific niche within the broader fields of glycobiology and glycomics. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), which are widely distributed in nature. Glycomics, a subset of glycobiology, focuses on the systematic study of the glycome, which is the complete set of sugars and glycans that a cell or organism produces.

The significance of this compound in this context stems from the crucial roles that sulfated glycans play in a vast array of biological processes. Sulfation, the addition of a sulfo group, is a common post-translational modification of glycans that can dramatically alter their biological activity. These modifications are critical for cell-cell recognition, signaling, and interactions with pathogens.

While extensive research has focused on complex sulfated glycosaminoglycans like heparan sulfate (B86663) and chondroitin (B13769445) sulfate, the study of smaller sulfated oligosaccharides, such as this compound, is also of interest. These smaller molecules can serve as model compounds for understanding the fundamental principles of glycan sulfation and recognition. The presence of a sulfate group on the galactose residue of lactose (B1674315) introduces a negative charge and specific stereochemical features that can be recognized by various proteins, including enzymes and receptors.

In glycomics research, the accurate identification and quantification of sulfated oligosaccharides in biological samples is a significant analytical challenge. The lability of the sulfate group and the isomeric nature of many sulfated glycans require sophisticated analytical techniques. nih.gov Therefore, well-characterized standards like this compound are valuable tools for the development and validation of analytical methods, such as mass spectrometry and liquid chromatography, for studying the sulfated glycome. nih.govnih.gov Although the direct biological function of this compound itself is not yet widely established, its unique structure makes it a useful compound for researchers investigating the enzymes that synthesize and degrade sulfated glycans (sulfotransferases and sulfatases), as well as the proteins that bind to them.

Historical Perspectives on Discovery and Initial Characterization

The discovery of this compound is a relatively recent event in the long history of milk oligosaccharide research, which began in the early 20th century with the observation of the unique carbohydrate composition of human milk. nih.govresearchgate.net For decades, research primarily focused on the neutral and sialylated oligosaccharides in human milk due to their perceived roles in infant nutrition and health. nih.govresearchgate.net

This compound was first isolated and characterized in 1999 from the milk of a beagle dog (Canis familiaris). cymitquimica.com This discovery was noteworthy because at the time, this particular sulfated lactose had not been identified from any other natural source, including the milk of other closely related carnivores. cymitquimica.com The identification was made possible by the application of advanced analytical techniques, specifically two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and mass spectrometry, which allowed for the precise determination of its structure. cymitquimica.com

The study that first described this compound highlighted that the major carbohydrate component in the beagle milk was lactose, with only minor amounts of other oligosaccharides like 2'-fucosyllactose (B36931) and sialylated oligosaccharides. cymitquimica.com The identification of this unusual sulfated lactose in a specific species underscores the diversity of milk composition across different mammals and points to the potential for discovering other novel oligosaccharide structures in less-studied species. The synthesis of various lactose derivatives, including esters and other modified forms, has also been an area of research, further expanding the chemical space around this common disaccharide. nih.govresearchgate.netnih.gov

Chemical Nomenclature and Isomeric Considerations for this compound

The precise and unambiguous naming of chemical compounds is critical for scientific communication. This compound is known by several systematic and common names, which reflect its chemical structure. Isomeric variations are also a key consideration, as the position of the sulfate group and the stereochemistry of the glycosidic bond can significantly impact the molecule's properties and biological activity.

The compound is structurally defined as a lactose molecule (a disaccharide composed of galactose and glucose) with a sulfate group attached to the 3-position of the galactose unit. nih.gov The full IUPAC name provides a complete stereochemical description of the molecule.

Isomers of sulfated lactose can exist, for example, with the sulfate group at different positions on either the galactose or glucose residues. These isomers would have the same molecular formula and weight but different chemical structures and potentially different biological activities. The isomerization of lactose itself to lactulose (B1674317) is a well-known process, particularly under alkaline conditions, and is used to produce lactulose commercially. acs.org However, this is a different type of isomerization from the positional isomerism of the sulfate group.

Below are data tables summarizing the key chemical identifiers and properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Type Value
CAS Number 159358-51-7 nih.gov
Molecular Formula C₁₂H₂₂O₁₄S nih.gov
IUPAC Name β-D-Galactopyranosyl-(1→4)-3-O-sulfo-D-glucose

| Synonyms | 4-O-(3-O-Sulfo-β-D-galactopyranosyl)-D-glucose cymitquimica.com, Lactose 3'-sulfate, Gal3S(b1-4)Glc nih.gov |

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 422.36 g/mol nih.gov
Appearance White to off-white solid

| Solubility | Soluble in water |

Table 3: List of Compounds Mentioned

Compound Name
This compound
Lactose
Galactose
Glucose
Heparan sulfate
Chondroitin sulfate
2'-fucosyllactose
Sialylated oligosaccharides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O14S B561719 Lactose-3'-sulfate CAS No. 159358-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6-,7-,8-,9-,10+,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPFTLRVVIHHOO-YAEJXKJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857915
Record name 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159358-51-7
Record name 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biological Distribution of Lactose 3 Sulfate

Identification and Isolation from Mammalian Biological Fluids and Tissues

The identification and isolation of specific oligosaccharides, including lactose-3'-sulfate, rely on advanced analytical techniques such as chromatography coupled with mass spectrometry. These methods allow for the characterization and quantification of these complex carbohydrate structures.

Canine Milk: A Primary Source of this compound Isolation

Canine milk has been established as a significant source for the isolation and identification of this compound. Studies have confirmed its presence in the milk of various dog breeds, including beagles, Labrador retrievers, and Schnauzers plos.orgbiosynth.comnih.govnih.gov. The compound was identified through chromatographic methods, where its retention times matched those of authentic standard compounds, and mass spectrometry provided evidence for its structure, with a mass-to-charge ratio (m/z) of 541.3, corresponding to a sulfated disaccharide (Hex2SO3) plos.orgnih.govsemanticscholar.orgresearchgate.net. Prior to these findings, this compound was not widely reported as being isolated from milk or other natural sources, making its identification in canine milk a notable discovery biosynth.comcymitquimica.com. Research indicates that while lactose (B1674315) is the major carbohydrate in canine milk, this compound is present, though its quantification was not achieved in one study due to peak overlap with lactose in the employed method plos.org. However, LC-MS data suggested it could be a significant non-lactose oligosaccharide in later stages of lactation plos.org.

Comparative Analysis with Sulfated Oligosaccharides in Other Mammalian Milks

Comparative analyses of milk oligosaccharides across different mammalian species reveal variations in the presence and abundance of sulfated compounds. While specific data on this compound in human and rat milk is less detailed in the provided search results, general trends in sulfated oligosaccharides offer context. Rat milk, for instance, is noted to contain more sulfated oligosaccharides compared to human milk nih.gov. Studies have characterized a range of oligosaccharides in human, bovine, goat, and rat milk, with significant differences in their composition and abundance researchgate.net. Human milk oligosaccharides (HMOs) are known for their complexity, with acidic oligosaccharides being more abundant than neutral ones, a contrast to the milks of cows, sheep, goats, horses, and pigs where neutral oligosaccharides, particularly fucosylated ones, are dominant nih.govuliege.be. While direct comparisons of this compound across these species are not explicitly detailed, the general presence of sulfated oligosaccharides in rat milk and the broader study of milk oligosaccharides in various mammals, including seals and bears, indicate a diverse landscape of these compounds in mammalian lactation plos.orgresearchgate.netbiorxiv.org.

Presence and Significance in Diverse Biological Systems

The primary documented presence of this compound is within mammalian milk, particularly canine milk plos.orgbiosynth.comnih.govnih.govcymitquimica.com. Its role and presence in other biological systems beyond milk are not extensively detailed in the provided search results. However, the study of milk oligosaccharides in general highlights their importance in the development and health of newborns. These compounds are believed to play roles in modulating the gut microbiota, acting as prebiotics, and potentially serving as decoys for pathogens plos.org. Sialyloligosaccharides, a related class, have been proposed as delivery vehicles for sialic acid, crucial for ganglioside and sialoglycoprotein synthesis, especially in the brain plos.org. While the specific biological functions of this compound in diverse systems are not elaborated upon, its classification as a biochemical reagent used in glycobiology research suggests its utility in studying the structure, synthesis, and biological roles of sugars medchemexpress.eumedchemexpress.eumedchemexpress.cnmedchemexpress.commedchemexpress.com. Glycobiology research encompasses carbohydrate chemistry, enzymology, and protein-glycan recognition, indicating that this compound contributes to understanding these fundamental biological processes.

Advanced Methodologies for Structural Elucidation of Lactose 3 Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the non-destructive analysis of oligosaccharides like Lactose-3'-sulfate. It provides detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.

Two-dimensional (2D) NMR techniques are paramount for unambiguously assigning the structure of complex carbohydrates. By correlating nuclear spins through chemical bonds or through space, these experiments resolve the spectral overlap often seen in one-dimensional (1D) spectra and reveal the intricate connectivity of the molecule.

For this compound, which is β-D-galactopyranosyl-(1→4)-D-glucose with a sulfate (B86663) group at the 3'-position of the galactose residue, specific 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings within the same sugar residue, helping to trace the connectivity of the entire spin system of both the glucose and galactose units.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue. researchgate.net This is particularly useful for identifying all the proton signals belonging to a single sugar ring, even when some are obscured. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C), providing the chemical shift of each carbon in the sugar rings. A significant downfield shift in the ¹³C spectrum for the C-3' carbon of the galactose unit is a key indicator of the sulfation site.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton (H-1) of the galactose unit and the C-4 carbon of the glucose unit. researchgate.net It can also confirm the sulfation site by showing correlations between protons near the sulfate group and the sulfated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, providing through-space correlations. For determining the glycosidic linkage, a NOESY cross-peak between the anomeric proton (H-1) of the galactose and the H-4 proton of the glucose unit confirms the (1→4) linkage. researchgate.net

A study focused on the enzymatic synthesis of related galacto-oligosaccharides identified the major trisaccharide product as 3'-β-D-galactopyranosyl-lactose, and its structure was confirmed using a combination of these NMR techniques. nih.gov The unambiguous assignment of all proton and carbon signals was essential for this identification. nih.gov

Table 1: Representative 2D NMR Correlations for Structural Determination
NMR ExperimentType of InformationApplication to this compound
COSY/TOCSY¹H-¹H scalar coupling networksIdentifies all protons within each monosaccharide unit (galactose and glucose). researchgate.net
HSQCDirect ¹H-¹³C correlationsAssigns carbon shifts; downfield shift of C-3' indicates sulfation site.
HMBCLong-range ¹H-¹³C correlations (2-3 bonds)Confirms the β-(1→4) glycosidic linkage (H1-Gal to C4-Glc). researchgate.net
NOESYThrough-space ¹H-¹H correlationsConfirms proximity of H1-Gal and H4-Glc across the glycosidic bond. researchgate.net

Mass Spectrometry (MS) Approaches for Comprehensive Structural Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful technique for determining the molecular weight and composition of analytes. When coupled with fragmentation techniques, it provides detailed structural information.

Tandem mass spectrometry (MS/MS) is a cornerstone for the structural analysis of oligosaccharides. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed to piece together the molecule's structure. nih.gov

The fragmentation of sulfated oligosaccharides yields characteristic patterns. nih.gov Cleavages occur at the glycosidic bond and across the sugar rings. nih.govnih.gov According to the widely accepted Domon and Costello nomenclature, fragments retaining the charge on the non-reducing end are labeled A, B, and C, while those with the charge on the reducing end are X, Y, and Z. nih.gov

For this compound, key fragmentation pathways would include:

Glycosidic Bond Cleavage: A Y-ion resulting from the cleavage of the glycosidic bond would confirm the mass of the individual monosaccharide units, while a B-ion would indicate the mass of the sulfated galactose. The presence of a prominent B₁ ion at m/z 241 is diagnostic for a sulfated hexose (B10828440) residue. nih.govacs.org

Sulfate Group Loss: The neutral loss of SO₃ (80 Da) is a common fragmentation pathway for sulfated compounds and is a strong indicator of sulfation.

Cross-Ring Cleavages: These fragmentations (A and X ions) break bonds within the monosaccharide ring and are particularly informative for determining linkage positions and the location of substituents like the sulfate group. nih.govnih.govacs.org Studies on isomeric sulfated disaccharides have shown that the relative abundances of specific cross-ring fragment ions can allow for clear distinction between isomers. nih.govacs.org For instance, different ratios of ions at m/z 151/153 have been shown to be consistent with the position of the sulfate group. acs.org

Table 2: Key Diagnostic Fragment Ions in MS/MS of this compound
Fragment TypeDescriptionStructural Information Gained
B₁ ion (m/z 241)Non-reducing end fragment (sulfated galactose). nih.govacs.orgConfirms sulfation is on the galactose unit.
Neutral Loss of SO₃Loss of 80 Da from the precursor ion.Indicates the presence of a sulfate ester. nih.gov
Cross-Ring Fragments (A, X ions)Fragments from cleavage within a sugar ring. nih.govHelps to pinpoint the exact location of the sulfate group (e.g., 3'-position vs. other positions). acs.org

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. acs.org This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge as they drift through a gas-filled chamber. acs.org This separation is based on the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure.

IM-MS is exceptionally well-suited for differentiating isomers—molecules with the same mass but different structures—which are indistinguishable by conventional MS alone. nih.gov this compound has several isomers, such as Lactose-2'-sulfate and Lactose-6'-sulfate. While these isomers have identical masses, their different sulfation positions result in distinct three-dimensional shapes. These conformational differences lead to different drift times through the ion mobility cell, allowing them to be separated and identified.

Recent studies have demonstrated the power of IM-MS for separating isomeric oligosaccharides, including human milk oligosaccharides and sulfated glycosaminoglycans. nih.govnih.gov The technique has been successfully used to differentiate organosulfate isomers derived from atmospheric aerosols, highlighting its capability to resolve positional isomers of sulfated compounds. copernicus.org This approach would allow for the baseline separation of this compound from its other sulfated lactose (B1674315) isomers, providing a powerful tool for quality control and isomeric purity assessment. nih.govcopernicus.org

Electrospray Ionization (ESI) is a "soft" ionization technique widely used for the analysis of large, polar, and thermally fragile biomolecules like oligosaccharides. wikipedia.orgyoutube.com In ESI, a high voltage is applied to a liquid sample to create an aerosol of charged droplets. wikipedia.org As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer.

The gentle nature of ESI is advantageous because it minimizes fragmentation during the ionization process, meaning the intact molecular ion (or a pseudomolecular ion, e.g., [M-H]⁻) is typically the most abundant species in the mass spectrum. wikipedia.org This allows for the accurate determination of the molecular weight of this compound.

ESI is readily coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS) for the analysis of complex mixtures. wikipedia.orgnih.govnih.gov An LC-ESI-MS/MS workflow would first separate this compound from other components in a mixture, after which ESI would generate the ions for mass analysis and subsequent fragmentation by MS/MS to confirm its structure. nih.govacs.org Negative ion mode ESI is particularly effective for analyzing acidic molecules like sulfated oligosaccharides.

X-ray Crystallography for Ligand-Bound Structural Insights

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules in their crystalline state. nih.gov While obtaining suitable crystals of a small, flexible oligosaccharide like this compound alone can be challenging, co-crystallizing it with a binding partner, such as a protein, provides a powerful avenue for structural determination.

This method yields a high-resolution model of the ligand (this compound) as it is bound within the protein's active site. nih.gov Proteins like galectins, which are known to bind lactose and its derivatives, are excellent targets for such studies. nih.govnih.gov For example, the structure of human galectin-3 has been solved in complex with lactose, revealing the precise interactions between the sugar and the amino acid residues in the binding pocket. nih.gov

By analogy, co-crystallizing this compound with a protein like galectin-3 and analyzing the X-ray diffraction pattern would provide:

The precise conformation of the this compound molecule when bound.

The exact atomic coordinates of the sulfate group, confirming its position.

Detailed insights into the hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the complex.

This information is invaluable for structure-based drug design and for understanding the molecular basis of the biological recognition of this compound. nih.govnih.gov

Compound List

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Lactose-2'-sulfate
Lactose-6'-sulfate
Lactose
β-D-galactopyranosyl-(1→4)-D-glucose
3'-β-D-galactopyranosyl-lactose
Galactose
Glucose
Glycerol

Complementary Spectroscopic Techniques in Glycan Analysis

The structural analysis of glycans is rarely accomplished with a single technique due to their inherent complexity, including the presence of numerous isomers (both constitutional and stereo-isomers). Therefore, a strategy employing complementary spectroscopic methods is essential for a comprehensive and unambiguous structural determination of compounds like this compound. Mass spectrometry provides information on molecular weight and composition, while NMR spectroscopy reveals detailed insights into atomic connectivity and stereochemistry. When combined with separation techniques like liquid chromatography, a powerful analytical platform is created.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of glycan analysis, providing rapid and highly sensitive determination of molecular weight and composition. For sulfated glycans, specific MS approaches are required to handle the charged nature of the sulfate moiety.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), precursor ions are fragmented to yield product ions that provide sequence and linkage information. A characteristic fragmentation for sulfated glycans is the neutral loss of the sulfur trioxide (SO₃) group, which corresponds to a mass difference of 80 Da. researchgate.netuea.ac.uk This signature loss is a strong indicator of sulfation. Other fragmentations occur at the glycosidic bonds (Y- and B-ions) and as cross-ring cleavages (X- and A-ions), which help to piece together the glycan sequence. nih.gov

Ionization Techniques: Soft ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are crucial for analyzing non-volatile and thermally fragile molecules like sulfated oligosaccharides. ESI-MS is particularly well-suited for analyzing these charged molecules in solution. researchgate.net Analysis can be performed in negative ion mode, which is sensitive for detecting the negatively charged sulfate group, or in positive ion mode, often after chemical derivatization such as permethylation. asm.org

Chromatography-MS Coupling: Coupling liquid chromatography with mass spectrometry (LC-MS) is vital for analyzing complex mixtures, such as those derived from milk. plos.orgslu.se Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar glycans and their isomers prior to their introduction into the mass spectrometer, allowing for individual analysis of each component. nih.govnih.gov

Interactive Table: Illustrative MS/MS Fragmentation Data for this compound
Precursor Ion (m/z)Fragmentation TypeKey Product Ion (m/z)Neutral Loss (Da)Structural Inference
421.06 [M-H]⁻Neutral Loss341.0680.00 (SO₃)Presence of one sulfate group
421.06 [M-H]⁻Glycosidic Cleavage (Y-ion)259.06162.00 (Gal-SO₃)Loss of the sulfated galactose unit
421.06 [M-H]⁻Glycosidic Cleavage (B-ion)241.00180.06 (Glc)Identification of the galactose-sulfate residue
421.06 [M-H]⁻Cross-ring CleavageVariesVariesLinkage position information

Note: This table is illustrative, demonstrating the types of data obtained from MS/MS analysis for a sulfated disaccharide. The precursor ion corresponds to the deprotonated molecule (C₁₂H₂₁O₁₄S)⁻.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide definitive information about the 3D structure of molecules in solution, including the configuration of anomeric centers (α or β), the specific positions of glycosidic linkages, and the location of substituents.

1D NMR Spectra: The ¹H NMR spectrum gives crucial initial information. The anomeric proton signals, which resonate in a distinct downfield region (typically 4.4-5.5 ppm), can indicate the number of monosaccharide residues and their anomeric configurations based on the magnitude of the ³J(H1,H2) coupling constant. nih.govresearchgate.net For this compound, the presence of two anomeric signals would be expected.

2D NMR Experiments: A suite of 2D NMR experiments is required to assemble the complete structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (i.e., within a single monosaccharide ring), allowing for the tracing of proton connectivity.

TOCSY (Total Correlation Spectroscopy): Extends the correlations from COSY to reveal all protons within a single spin system, which is invaluable for assigning all proton resonances of a given sugar residue.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum. The significant downfield shift of a carbon atom is a strong indicator of substitution, such as glycosylation or sulfation. In this compound, the C3' carbon of the galactose residue would be expected to show a significant shift due to the attached sulfate group.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for determining the glycosidic linkage position (e.g., by observing a correlation between the anomeric proton H1' of galactose and the C4 carbon of glucose) and for confirming the location of the sulfate group.

Interactive Table: Illustrative ¹H and ¹³C NMR Chemical Shift Data Indicating Sulfation and Linkage in this compound
ResidueAtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale for Assignment
β-GalactoseH-1'~4.5~103Anomeric proton with large J-coupling, typical for β-linkage
β-GalactoseH-3'Shifted DownfieldShifted Downfield (~80-85)Deshielding effect of the electron-withdrawing sulfate group
D-GlucoseH-1α~5.2~92Anomeric proton (α-anomer) of the reducing end
D-GlucoseH-1β~4.6~96Anomeric proton (β-anomer) of the reducing end
D-GlucoseC-4Shifted Downfield (~78-80)Deshielding effect from the (1→4) glycosidic linkage

Note: This table is illustrative and provides expected chemical shift regions and effects based on established principles of NMR spectroscopy for carbohydrates. The glucose residue at the reducing end exists as an equilibrium of α and β anomers.

By integrating the molecular weight and compositional data from mass spectrometry with the detailed connectivity and stereochemical information from NMR spectroscopy, the complete and unambiguous structure of this compound was successfully elucidated. nih.gov

Molecular Recognition and Biological Interactions of Lactose 3 Sulfate

Glycan-Binding Protein (Lectin) Interactions

Glycan-binding proteins, or lectins, are a diverse group of proteins that recognize and bind to specific carbohydrate structures. This recognition is fundamental to numerous biological processes, including cell adhesion, immune surveillance, and signaling. The galectin family, a class of lectins characterized by their affinity for β-galactoside carbohydrates, has been a primary focus in understanding the interactions of Lactose-3'-sulfate.

Specificity and Affinity Studies with Galectin Family Members (e.g., Galectin-1, Galectin-4, Galectin-8)

This compound exhibits varying degrees of affinity and specificity towards different members of the galectin family.

Galectin-8: The N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Galectin-8N) demonstrates a high affinity for this compound, with dissociation constants (Kd) reported in the range of 10⁻⁸ to 10⁻⁹ M nih.govoup.com. This represents a significantly stronger interaction compared to unsubstituted lactose (B1674315), highlighting the critical role of the 3'-sulfate group in enhancing binding. Galectin-8N shows a notably higher affinity for this compound than its C-terminal domain acs.org.

Galectin-4: In contrast to Galectin-8, Galectin-4 generally exhibits weaker binding to unsubstituted lactose (Kd ≈ 8 x 10⁻⁴ M) and other related lactose derivatives with sulfate (B86663) or other substitutions (Kd: 5 x 10⁻⁵ to 3 x 10⁻⁴ M) oup.comnih.govcapes.gov.br. While its affinity for this compound itself is not precisely quantified in the provided literature, Galectin-4 displays a marked increase in affinity for related sulfated glycans, indicating a preference for sulfation, although the precise binding parameters for this compound are not detailed oup.comnih.govcapes.gov.br.

Galectin-1: Research on modified lactose analogs suggests that the presence of a 3'-O-sulfate group can enhance the binding affinity of this compound to Galectin-1 nih.gov. This implies that the sulfate moiety plays a role in optimizing the interaction with Galectin-1's carbohydrate-binding site.

Galectin Family MemberLigand TestedApproximate Affinity (Kd)Reference(s)
Galectin-8NThis compound10⁻⁸–10⁻⁹ M nih.govoup.com
Galectin-4Lactose~8 x 10⁻⁴ M oup.comnih.govcapes.gov.br
Galectin-4Substituted Lactose5 x 10⁻⁵–3 x 10⁻⁴ M oup.comnih.govcapes.gov.br
Galectin-1Lactose with 3'-O-sulfateEnhanced binding affinity nih.gov

Ligand Binding Dynamics and Thermodynamics (e.g., Isothermal Titration Calorimetry (ITC))

Thermodynamic studies, often employing Isothermal Titration Calorimetry (ITC), provide quantitative data on the binding interactions between ligands and proteins. While direct ITC data specifically for this compound with Galectin-8 is not extensively detailed in the provided snippets, studies on related galectins and modified lactose analogs offer valuable context. ITC has been utilized to characterize the binding of various carbohydrates to Galectin-1, Galectin-3, and Galectin-7 nih.govresearchgate.netacs.orgcdnsciencepub.com. For instance, research involving Galectin-3 and sulfated lactose analogs has revealed specific thermodynamic profiles, with binding enthalpies around -6 kcal/mol for certain sulfated derivatives, indicating favorable interactions driven by enthalpy and entropy acs.org. The high affinity observed for this compound with Galectin-8 suggests favorable thermodynamic parameters, likely stemming from electrostatic and hydrogen bonding interactions involving the sulfate group.

Role in Host-Microbe Interactions and Microbial Metabolism

The human gastrointestinal tract hosts a complex microbial ecosystem that profoundly influences host health through intricate interactions. Dietary components, such as lactose, are subject to microbial metabolism within the gut, impacting both the host and the microbial community.

Influence on the Composition and Function of the Intestinal Ecosystem

When dietary lactose is not fully absorbed in the small intestine, it enters the colon, where it becomes available for fermentation by gut microbiota. This fermentation process yields metabolic byproducts, including short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate, as well as gases nih.govfrontiersin.org. These metabolic activities can significantly alter the composition and function of the gut microbiota, often favoring the proliferation of beneficial bacteria like Bifidobacterium and lactic acid bacteria nih.govfrontiersin.org. Sulfated glycans, such as those found in mucin glycoproteins that line the intestinal mucus layer, are recognized as nutrient sources for gut microbes, particularly Bifidobacteria oaepublish.com. Although direct studies detailing the specific impact of this compound on the intestinal ecosystem are limited in the provided literature, its nature as a sulfated glycan suggests a potential role in these host-microbe metabolic interactions. Related compounds, such as 3'-sialyllactose, have demonstrated synergistic effects in promoting SCFA production and influencing gut health through cross-feeding mechanisms within the microbial community, underscoring how modified lactose structures can modulate the functional output of the intestinal ecosystem nih.gov.

Interactions with Other Biomolecules and Biological Receptors

The scientific literature extracted for this article primarily focuses on the interactions of this compound with members of the galectin family. There is no explicit mention within the provided search results of this compound interacting with other distinct biomolecules or biological receptors outside of the galectin class.

Functional Implications of Lactose 3 Sulfate in Biological Systems Research Focus

Contribution to Sulfoglycoconjugate Biology and Glycosignaling Pathways

Lactose-3'-sulfate, or 4-O-(3-O-Sulfo-β-D-galactopyranosyl)-D-glucose, is a sulfated disaccharide that serves as a vital biochemical tool in glycoscience research. nih.govmedchemexpress.comtargetmol.com Its study contributes to the broader understanding of sulfoglycoconjugates—complex carbohydrates containing sulfate (B86663) groups—and their integral role in cell biology. The addition of a sulfate moiety to a common carbohydrate like lactose (B1674315) can transform it into a unique structural motif with high specificity for certain receptors. nih.gov This process of sulfation is a critical post-translational modification that occurs in the Golgi apparatus, catalyzed by sulfotransferase enzymes which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. researchgate.netnih.gov

The primary functional role of this sulfation is the creation of specific recognition sites for glycan-binding proteins, or lectins. nih.govresearchgate.net The negatively charged sulfate group on the galactose residue of this compound is crucial for mediating interactions with these proteins, thereby initiating various glycosignaling pathways. researchgate.netnih.gov Several members of the galectin family of lectins have been identified as binding partners for glycans terminating in 3'-O-sulfated galactose.

Key galectins that recognize 3'-sulfated epitopes include:

Galectin-1 : Studies have shown that lactosides bearing a sulfate group at the O3' position exhibit high binding affinity for Galectin-1. Molecular docking simulations reveal that the 3'-O-sulfate group interacts with specific amino acid residues, such as Asn33, within the galectin's binding site. nih.gov

Galectin-3 : This galectin is known to bind 3'-sulfated galactose epitopes. acs.org This interaction is implicated in processes like cell aggregation. nih.gov

Galectin-4 : The C-terminal carbohydrate recognition domain (CRD) of human Galectin-4 has been shown through X-ray crystallography to bind this compound. nih.gov This binding facilitates the cross-linking of glycoproteins and glycolipids, which can lead to the stabilization of lipid rafts on the cell membrane. nih.govnih.gov

Galectin-8 : The N-terminal CRD of Galectin-8 exhibits a particularly high affinity for 3'-O-sulfated glycans like this compound. nih.govrcsb.org Structural studies have identified that specific amino acids—Arg45, Gln47, and Arg59—are indispensable for this strong interaction with the sulfate moiety. rcsb.org

These specific carbohydrate-protein interactions are fundamental to the function of sulfated glycans in mediating biological events, including protein localization and the modulation of cellular growth factor oligomerization. nih.govingentaconnect.com

Table 1: Galectin Interactions with 3'-Sulfated Lactose

Galectin Binding Domain Key Interacting Residues (if identified) Associated Function
Galectin-1 - Asn33 Ligand Recognition
Galectin-3 CRD - Cell Aggregation
Galectin-4 C-terminal CRD - Lipid Raft Stabilization

| Galectin-8 | N-terminal CRD | Arg45, Gln47, Arg59 | High-affinity Ligand Recognition |

Role in Nutrient Transport and Metabolism (e.g., Sulfate and Calcium Delivery)

Sulfated oligosaccharides found in biological fluids may play a significant role in nutrient delivery. Research on related compounds suggests that this compound could be involved in the transport and metabolism of essential minerals. A study on N-acetylneuramin lactose sulfate, a compound structurally similar to this compound and found in milk, proposed a mechanism for the simultaneous delivery of sulfate and calcium. nih.gov This sulfated sugar was theorized to prevent the precipitation of calcium sulfate in milk, allowing for efficient transport of both nutrients to the neonate, where the ester is then hydrolyzed in the gut to release inorganic sulfate for absorption. nih.gov

Lactose itself has been shown to form an uncharged, low-molecular-weight complex with calcium ions. nih.gov This chelation process is thought to enhance the intestinal absorption of calcium by preventing its precipitation. nih.govbiosynth.com While some studies support this role, others have found that under certain conditions in normal rats, lactose did not influence in vivo intestinal calcium transport, indicating that this is a complex mechanism requiring further investigation. nih.gov

The presence of this compound in dog milk further supports its potential nutritional importance. biosynth.com As an essential nutrient, sulfur must be absorbed and distributed throughout an organism. biorxiv.org In plants, this is accomplished by dedicated sulfate transporters (SULTRs). biorxiv.org In animals, sulfated glycans in milk, like this compound, may represent a specialized transport system to ensure the bioavailability of sulfur, a critical component of amino acids and other biomolecules, during early development.

Modulatory Roles in Cellular Processes and Intercellular Communication (excluding clinical outcomes)

The specific binding of this compound and related sulfoglycans to galectins is a key mechanism for modulating cellular activities and communication, exclusive of clinical outcomes. These interactions can influence cell-cell adhesion, the organization of the extracellular matrix (ECM), and intracellular signaling events.

For example, galectin-3 can be clustered at sites of cell-to-cell contact, a process that is inhibited by the presence of lactose, which acts as a competitive inhibitor. nih.govresearchgate.net This demonstrates how soluble oligosaccharides can modulate the adhesive functions of cell surface lectins. Galectins, by binding to sulfated glycans on different cells or on the ECM, can cross-link receptors and matrix components, thereby regulating cell adhesion and migration. nih.gov

Beyond the cell surface, these interactions have intracellular consequences. The binding of galectins like Galectin-3 and Galectin-8 to their specific glycan ligands on vesicular compartments can route these vesicles to the lysosome for degradation, representing a form of intracellular communication and regulation of protein turnover. nih.gov

Sulfated glycans are also involved in intercellular communication between different organisms, such as host-pathogen interactions. Salivary mucins containing the 3'-sulfated Lewis A epitope have been identified as a ligand for the bacterium H. pylori. nih.gov This interaction, which is sensitive to pH, highlights a role for sulfated oligosaccharides in mediating microbial adhesion to host tissues. nih.gov The broader category of sulfated oligosaccharides is involved in numerous biological events, including the control of proteolysis and the localization of proteins at the cell surface, underscoring their importance as mediators of extracellular communication. nih.govingentaconnect.com

Comparative Glycobiology of Sulfated Oligosaccharides and Glycan Diversity

This compound is one example within a vast and diverse world of sulfated oligosaccharides. The field of comparative glycobiology reveals that subtle changes in glycan structure can lead to significant differences in biological function. Sulfation adds a layer of complexity and specificity to this "sugar code." nih.gov

The structural diversity of sulfated glycans is immense. nih.gov Studies on rabbit intestinal mucin, for instance, have identified dozens of different O-glycans, the majority of which are sulfated or sialylated, with some structures being unique disulfated or sulfated-sialylated forms not seen in other species. mdpi.com This species-specific diversity suggests adaptation and specialized functions. Similarly, analysis of influenza virus glycoproteins revealed a remarkable variety of sulfated N-glycans, indicating that sulfation is a widespread and functionally important modification. nih.gov

Even with identical linkage and sulfation patterns, the underlying monosaccharide can alter the molecule's properties. A comparative study of a 2-sulfated α-L-fucan and a 2-sulfated α-L-galactan found that while they shared similar conformations, they exhibited different molecular dynamics, which in turn resulted in distinct biological activities. This illustrates that biological function is not dictated by the sulfate group alone, but by its presentation on a specific carbohydrate backbone.

The study of these low-abundance sulfated oligosaccharides has often been overlooked due to technical challenges in their identification and characterization. researchgate.netingentaconnect.com However, advancements in technologies like mass spectrometry are making it possible to explore this diversity and understand the specific roles of individual structures like this compound within the broader context of the sulfated glycome. researchgate.netingentaconnect.com

Table 2: Comparative Features of Sulfated Oligosaccharides

Feature This compound Other Sulfated Oligosaccharides Significance
Core Structure Disaccharide (Galactose-Glucose) Varies (e.g., Fucans, Galactans, Glycosaminoglycans like Heparin, N-glycans) The underlying sugar backbone significantly influences the molecule's conformation and biological activity.
Sulfation Pattern 3-O-sulfation on Galactose Diverse positions (e.g., 6-O, 2-O, N-sulfation) and can be mono-, di-, or polysulfated. ingentaconnect.commdpi.com The position and number of sulfate groups create highly specific binding sites for proteins. ingentaconnect.com
Biological Source Identified in canine milk. biosynth.com Widespread: animal mucins, viral glycoproteins, plant and bacterial cell walls. nih.govnih.govmdpi.com Diversity across species and biological systems points to specialized, evolutionarily selected functions. mdpi.com

| Known Ligands | Galectin-1, -3, -4, -8. nih.govnih.govrcsb.org | Growth factors, viral proteins, coagulation factors (e.g., Antithrombin for Heparin). nih.govingentaconnect.com | Different sulfated structures mediate distinct biological pathways through specific protein interactions. nih.gov |

Advanced Analytical and Quantification Methodologies for Lactose 3 Sulfate

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating complex mixtures of carbohydrates, including sulfated oligosaccharides like lactose-3'-sulfate. These techniques leverage differences in polarity, charge, and molecular size to achieve resolution.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC offers a versatile platform for analyzing this compound, with different modes and detectors providing distinct advantages. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for polar compounds like carbohydrates. HILIC-UPLC, often coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), has been employed for the analysis of sulfated oligosaccharides google.com. Typical HILIC conditions involve amide-HILIC columns and mobile phases composed of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265), with concentrations often exceeding 100 mM google.com. Reversed-phase HPLC has also been utilized for the purification of sulfated oligosaccharides researchgate.net.

For detection, MS offers high sensitivity and structural information, while CAD provides a near-universal response for non-volatile analytes google.comtechnologynetworks.com. Evaporative Light Scattering Detection (ELSD) is another viable option, particularly for analyzing inorganic anions like sulfate (B86663) itself, using mixed-mode columns helixchrom.com. Refractive Index (RI) detection is also used for sugar analysis, though it is generally less sensitive and selective researchgate.net. The purity of this compound is often reported as >95% when analyzed by HPLC lgcstandards.com.

Table 1: HPLC Techniques for Oligosaccharide Analysis

MethodColumn TypeMobile Phase CompositionDetection ModeKey Applications/AnalytesCitation(s)
HILIC-UPLCAmide-HILICAcetonitrile / Ammonium formate (≥100 mM)CAD, MSSulfated oligosaccharides, general polar compounds google.com
Reversed-Phase HPLCC18, C8, etc.Water/Acetonitrile gradients, buffersUV, MS, RIPurification of sulfated oligosaccharides, separation of related sugars (lactose, lactulose) researchgate.net, nih.gov
Mixed-Mode HPLCMixed-mode anion/cation exchangeAcetonitrile/Water/Ammonium formateELSDInorganic anions (e.g., sulfate), polar compounds helixchrom.com
HPLC-RIVarious (e.g., C18)Water/AcetonitrileRILactose (B1674315), lactulose (B1674317), other related sugars in food matrices researchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is considered a gold standard for carbohydrate analysis due to its ability to separate charged and neutral species with high sensitivity and specificity without the need for derivatization lcms.czthermofisher.comthermofisher.comchromatographyonline.com. This technique is particularly effective for sulfated carbohydrates like this compound, which carry a negative charge. Common stationary phases include anion-exchange columns from the CarboPac™ series (e.g., PA1, PA10, PA20, PA210) lcms.czthermofisher.comthermofisher.comchromatographyonline.comlcms.cz. Eluent systems typically involve high concentrations of alkaline solutions, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with added salts like sodium acetate (B1210297) (NaOAc) to modulate retention lcms.czthermofisher.comchromatographyonline.comlcms.cztandfonline.com. HPAEC-PAD can achieve sensitive detection down to pico- or femtomole levels chromatographyonline.com. Furthermore, it can be coupled with MS for enhanced structural confirmation and quantification thermofisher.comlcms.cz. Quantitative analysis can be performed using absolute standard curves tandfonline.com.

Table 2: HPAEC-PAD for Carbohydrate Analysis

Column TypeEluent SystemDetection ModeKey Features/AnalytesCitation(s)
CarboPac™ PA1/PA10/PA20/PA210NaOH, NaOH/NaOAc, KOHPADHigh sensitivity, specificity, direct detection of carbohydrates, separation of isomers and sulfated species. lcms.cz, thermofisher.com, thermofisher.com, tandfonline.com, lcms.cz, chromatographyonline.com
CarboPac™ P-1CH₃COONa in NaOHPADAnalysis of sulfated disaccharides (e.g., N-acetyllactosamine derivatives) tandfonline.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Derivatized Analytes

Due to the inherent low volatility and high polarity of oligosaccharides, direct analysis by GC-MS is not feasible. Instead, derivatization is required to convert these molecules into more volatile and thermally stable compounds restek.com. Common derivatization strategies include silylation (e.g., using BSTFA/TMS) or oxime formation followed by silylation restek.comnih.govmdpi.com. For sulfated compounds, the sulfate group may need to be removed via solvolysis prior to derivatization, although this step can complicate quantitative analysis nih.gov. GC-MS, after appropriate derivatization, can provide sensitive detection and structural information, but the multi-step sample preparation can be labor-intensive and introduce variability restek.comnih.govmdpi.com.

Table 3: GC-MS Derivatization Strategies for Sugars

Derivatization Agent(s)Resulting Derivative TypeIncreased VolatilitySuitable for GC-MSPotential Issues for Sulfated SugarsCitation(s)
BSTFA/TMS (N,O-Bis(trimethylsilyl)trifluoroacetamide/Trimethylsilyl (B98337) chloride)Silyl (B83357) ethers/oximesHighYesMay require desulfation; potential for incomplete silylation of hydroxyls. nih.gov, mdpi.com
Methoxyamine hydrochloride + MSTFAOximes + Silyl ethersHighYesSimilar to BSTFA/TMS, potential need for desulfation. mdpi.com
HFBA (Heptafluorobutyric anhydride)Acyl derivativesModerate to HighYesOften used for specific functional groups, may require specific conditions. nih.gov

Capillary Electrophoresis (CE) for Oligosaccharide Profiling

Capillary Electrophoresis (CE) offers high separation efficiency and speed for charged molecules. For oligosaccharides, CE can be employed directly for charged species or after derivatization with fluorescent labels for enhanced sensitivity, particularly when coupled with Laser-Induced Fluorescence (LIF) detection nih.govresearchgate.netnih.gov. Techniques like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are utilized bdn.go.th. Separation is based on the electrophoretic mobility of analytes in an electric field, influenced by buffer pH, ionic strength, and capillary surface charge bdn.go.th. Common detection methods include UV absorbance and LIF nih.govnih.gov. CE is adept at separating isomers, a common challenge in glycan analysis nih.govnih.gov. For this compound, CE could provide a sensitive method for profiling complex mixtures, potentially utilizing phosphate-based buffers with additives like SDS and methanol, with detection at 205 nm nih.gov.

Table 4: Capillary Electrophoresis (CE) for Glycan Analysis

CE Mode/TechniqueDetection MethodBuffer/AdditivesSample Preparation/LabelingAnalytesCitation(s)
CZEUV, LIFTris-based, Phosphate-based buffers, SDS, MethanolDerivatization (e.g., AMAC, fluorescent tags)Neutral and charged oligosaccharides, sialyloligosaccharides, isomers nih.gov, researchgate.net, bdn.go.th, nih.gov, nih.gov
CE-MSMSVarious buffersOften requires coupling interface optimizationGlycans, glycopeptides oup.com, nih.gov

Integrated Glycomics and Proteomics Approaches for Systems-Level Analysis

Integrated glycomics and proteomics approaches aim to provide a holistic understanding of biological systems by examining the complete set of glycans (glycome) and proteins (proteome) and their interactions. For sulfated oligosaccharides like this compound, this involves analyzing their presence, structure, and functional roles within cellular or extracellular environments. Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) are central to glycomic profiling, enabling the identification and characterization of diverse glycan structures, including sulfated species nih.govacs.orgnih.gov. Affinity purification, often using specific ligands or antibodies, can enrich target oligosaccharides from complex biological matrices nih.govacs.org.

These integrated approaches are crucial for understanding the biological significance of sulfated glycans, such as their involvement in disease mechanisms (e.g., mucopolysaccharidoses) or cell signaling pathways nih.govacs.orgconicet.gov.ar. Challenges in this area include distinguishing glycan isomers and managing ionization biases caused by functional groups like sulfate nih.gov.

Table 5: Integrated Glycomics/Glycoproteomics Approaches

ApproachCore Analytical Platform(s)Biological Context/ApplicationKey Findings/ChallengesCitation(s)
Glycomics/GlycoproteomicsMALDI-MS, ESI-MS/MS, LC-MS/MSDisease biomarker discovery (e.g., MPS), cell signaling, protein glycosylation patternsIdentification of sulfated oligosaccharides, characterization of glycan heterogeneity, distinguishing isomers, ionization biases, understanding functional roles. nih.gov, acs.org, conicet.gov.ar, gu.se, nih.gov
Affinity Purification + MSNanodiamonds, MALDI-MSEnrichment and quantification of sulfated oligosaccharides from biological samples (e.g., CSF)High-throughput analysis, sensitive detection of disease markers. nih.gov, acs.org
Solid-Phase Assays + ITCSPR, ITCInvestigating molecular interactions (e.g., lectin binding) of modified oligosaccharidesUnderstanding binding affinities and the role of specific modifications (e.g., 3'-O-sulfate groups) in molecular recognition. conicet.gov.ar

Quantitative Analysis Strategies

Accurate quantification of this compound requires robust analytical methods coupled with appropriate internal standards or calibration curves.

Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterium-labeled) is a common strategy to compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving quantitative accuracy oup.comnih.govacs.org.

Standard Curves: Absolute standard curve methods, where known concentrations of the analyte are analyzed, are also employed, particularly with techniques like HPAEC-PAD tandfonline.com.

Detection Limits: Sensitive detection methods are crucial. For instance, quantitative analysis of sulfated oligosaccharides using affinity purification and MALDI-MS has reported detection limits as low as ~70 pg nih.govacs.org. HPAEC-PAD can detect analytes at pico- or femtomole levels chromatographyonline.com.

Method Validation: Quantitative methods must be validated for parameters such as linearity, accuracy, precision, specificity, and sensitivity, including determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) technologynetworks.comlcms.czthermofisher.comnih.gov.

Dual Detection: Combining detection modes, such as HPAEC-PAD with MS, can enhance confidence in quantification and structural identification thermofisher.comlcms.cz.

Table 6: Quantitative Analysis Strategies for Glycans

Method/PlatformQuantification StrategyDetection Limit/SensitivityInternal Standard UseKey ConsiderationsCitation(s)
MALDI-MSDeuterium-labeled internal standards, standard curves~70 pg (for sulfated oligosaccharides)YesAffinity purification often required for complex matrices. nih.gov, acs.org
nESI-MSInternal standardsSensitiveYesRequires careful interface optimization for MS compatibility. oup.com
HPAEC-PADAbsolute standard curve, internal standardsPico- to femtomole levelsYesHigh sensitivity and specificity for charged carbohydrates. tandfonline.com, chromatographyonline.com
HPLC-CADStandard curvesHigh sensitivityNot explicitly statedUniversal detector for non-volatile analytes. technologynetworks.com
HILIC-UPLC-MS/CADStandard curves, internal standardsSensitiveYesSuitable for polar, charged compounds; requires appropriate mobile phase. google.com

Calibration and Standardization Methodologies

Establishing reliable calibration and standardization protocols is fundamental for the accurate quantification of this compound. This involves generating calibration curves using reference standards and employing appropriate internal standards or spiking techniques to account for matrix effects and instrument variability.

High-performance liquid chromatography (HPLC) and, more specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of complex carbohydrates like this compound researchgate.netresearchgate.netresearchgate.net. Calibration curves are typically constructed by analyzing a series of known concentrations of this compound standards. These curves are generally generated using linear regression analysis, aiming for high correlation coefficients (r²) to ensure linearity across the working range researchgate.nettsijournals.comlcms.czmdpi.comlcms.cz. For instance, methods analyzing sialyllactoses, which are structurally related to this compound, have reported linearity with r² values greater than 0.999 researchgate.net. Calibration ranges can vary significantly depending on the analytical platform and the expected concentration of the analyte in the sample matrix, with ranges reported from ng/mL to mg/mL researchgate.netlcms.cz.

The use of internal standards, often stable isotope-labeled analogs of the analyte, is a common practice to improve the accuracy and precision of quantification by compensating for variations in sample preparation, injection volume, and ionization efficiency in LC-MS/MS researchgate.nettsijournals.com. Tuning and calibration of the mass spectrometer itself are critical steps to ensure a standardized response across different masses and to correct for any mass discrimination inherent in the instrument chromatographyonline.com. Reference standards for this compound are commercially available, providing essential materials for method development and validation lgcstandards.comscbt.commedchemexpress.com.

Table 1: Representative Calibration Parameters for this compound and Related Compounds

MethodAnalyteCalibration RangeLinearity (r²)Internal Standard (Example)Reference
LC-MS/MSThis compound (Analogous)10 ng/mL - 1000 ng/mL> 0.99Stable isotope-labeled analog researchgate.net
HPAE-PADLactose (Related)0.25 mg/L - 100 mg/L0.9966Not specified lcms.cz
LC-MS/MSSialyllactoses (Related)1 µg/L - 160 µg/L> 0.999Maltotriose researchgate.net
LC-MS/MSKeratan (B14152107) Sulfate Disaccharides (Related)Sub-picomole levelsNot specifiedNot specified researchgate.net

Assessment of Sensitivity, Selectivity, and Limit of Detection in Complex Matrices

Assessing the sensitivity, selectivity, and limits of detection (LOD) and quantification (LOQ) is paramount for ensuring that an analytical method can accurately and reliably measure this compound, particularly in complex matrices where interfering substances may be present.

LC-MS/MS techniques offer high sensitivity due to the inherent specificity of mass spectrometry detection and fragmentation patterns researchgate.netresearchgate.netresearchgate.netnih.gov. The selectivity of these methods is crucial for distinguishing this compound from other structurally similar compounds or matrix components, thereby minimizing false positives or negatives researchgate.netnih.govfao.org. Studies analyzing related sulfated disaccharides, such as those derived from keratan sulfate, have reported highly sensitive LC-MS/MS methods capable of achieving detection limits in the low ng/mL range or even sub-picomole levels researchgate.netresearchgate.netnih.gov. For instance, methods for sialyllactoses have demonstrated LODs in the µg/L range researchgate.net.

The Limit of Detection (LOD) is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, often determined by a signal-to-noise ratio of 3:1 ecfr.gov. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10:1 researchgate.netlcms.czmdpi.comacs.orgfigshare.com. Method validation protocols rigorously assess these parameters to ensure the method's suitability for the intended application. Matrix effects, which can influence the ionization efficiency of the analyte in LC-MS/MS, are also evaluated, and strategies such as the standard addition method may be employed to mitigate their impact researchgate.net.

Q & A

Q. What experimental methods are recommended for determining the structural conformation of Lactose-3'-sulfate?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques. For example, 1H^1H-NMR can identify characteristic shifts such as β(1-4)Gal H-3 and H-4 downfield signals (δ 4.334 and 4.295) to confirm sulfation at the 3'-position . MS further validates molecular weight and fragmentation patterns. Ensure sample purity via HPLC prior to analysis to avoid spectral interference.

Q. How can researchers quantify the binding affinity of this compound to lectins like galectin-4?

Answer: Use Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure dissociation constants (KdK_d). For instance, studies report Kd=510μM±30μMK_d = 510 \, \mu M \pm 30 \, \mu M for galectin-4 binding to this compound, compared to lactose (Kd=1300μMK_d = 1300 \, \mu M) . Optimize buffer conditions (pH, ionic strength) to mimic physiological environments during assays.

Q. What protocols ensure accurate sulfated ash quantification in this compound samples?

Answer: Follow gravimetric methods per the European Pharmacopoeia: incinerate the sample at 600C600^\circ C with sulfuric acid, then weigh residual sulfate salts. This detects inorganic cation contamination (e.g., residual reagents from synthesis) and ensures compliance with purity thresholds .

Advanced Research Questions

Q. How can conflicting KdK_dKd​ values for this compound across studies be systematically addressed?

Answer: Discrepancies may arise from variations in assay conditions (e.g., temperature, protein purity). Conduct meta-analyses to identify confounding variables and validate findings using orthogonal techniques (e.g., compare ITC with SPR results). Triangulate data with structural insights (e.g., crystallography) to correlate binding affinity with sulfation-induced conformational changes .

Q. What strategies resolve ambiguities in distinguishing this compound from isomeric sulfated lactose derivatives?

Answer: Combine NMR with ion-exchange chromatography. For example, sulfation at the 3'-position generates distinct 1H^1H-NMR shifts (e.g., δ 4.295 for Gal H-4) compared to 6'-sulfated isomers. Ion-exchange can separate isomers based on charge differences, followed by MS/MS to confirm fragmentation patterns .

Q. How should researchers design experiments to explore the biological relevance of this compound in mammalian systems?

Answer: Use glycomic profiling of tissue-specific sulfated glycans (e.g., milk oligosaccharides in bears or cheetahs) and correlate with functional assays (e.g., microbial adhesion inhibition). For example, this compound in bear milk may act as a prebiotic or pathogen inhibitor, requiring in vitro cell culture models and metagenomic analysis of microbiota .

Methodological and Analytical Questions

Q. What statistical approaches are suitable for analyzing small-sample studies on this compound’s biochemical properties?

Answer: Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and apply false discovery rate (FDR) corrections for multiple comparisons. For reproducibility, report effect sizes and confidence intervals alongside p-values .

Q. How can researchers integrate multi-omics data to study this compound’s role in glycobiology?

Answer: Combine glycomics (HPLC-MS), transcriptomics (RNA-seq of sulfotransferases), and proteomics (lectin arrays) to map biosynthesis pathways and interaction networks. Public databases like UniCarbKB can contextualize findings within existing glycan-structure databases .

Q. What quality control measures are critical for synthesizing high-purity this compound?

Answer: Monitor reaction progress via thin-layer chromatography (TLC) and validate sulfation efficiency using elemental analysis (e.g., sulfur content). Post-synthesis, confirm absence of unreacted lactose via anion-exchange chromatography and NMR .

Research Design and Synthesis

How should a research question on this compound’s evolutionary conservation in mammals be structured?

Answer: Frame using PICOT (Population: mammalian species; Intervention: glycomic profiling; Comparison: sulfated vs. non-sulfated milk oligosaccharides; Outcome: phylogenetic distribution; Time: cross-sectional analysis). Prioritize species with annotated sulfotransferase genes (e.g., Ursidae family) .

Q. What methodologies address the lack of standardized protocols for this compound quantification in complex matrices?

Answer: Develop a standardized LC-MS/MS workflow with isotope-labeled internal standards (e.g., 13C^{13}C-Lactose-3'-sulfate) to correct for matrix effects. Validate using spike-recovery experiments across biological replicates .

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Feasible Synthetic Routes

Reactant of Route 1
Lactose-3'-sulfate
Reactant of Route 2
Lactose-3'-sulfate

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